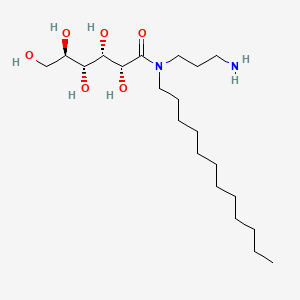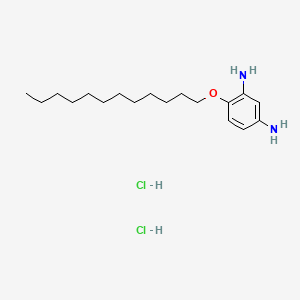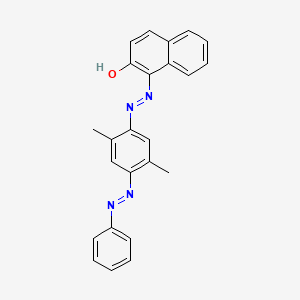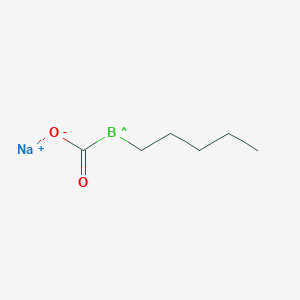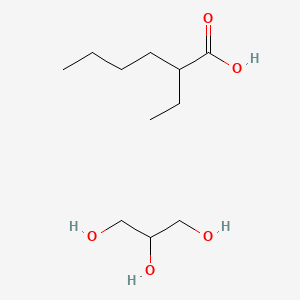
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol, also known as 2-ethylhexanoic acid monoester with glycerol, is an organic compound that belongs to the class of esters. This compound is formed by the esterification of 2-ethylhexanoic acid with glycerol. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between 2-ethylhexanoic acid and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of 2-ethylhexanoic acid and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation column. The ester product is then purified by distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and glycerol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and glycerol.
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases in biological systems, releasing 2-ethylhexanoic acid and glycerol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds such as:
Hexanoic acid, monoester with 1,2,3-propanetriol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethylhexanoic acid: The parent acid without esterification, used in different applications.
Glycerol esters: Other esters of glycerol with different fatty acids, used in various industrial applications.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
126042-44-2 |
|---|---|
Formule moléculaire |
C11H24O5 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
Clé InChI |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



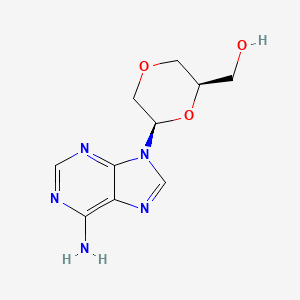
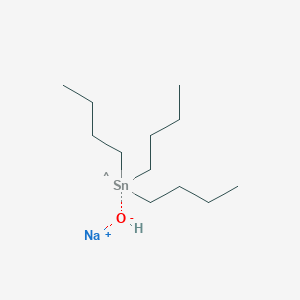


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
